molecular formula C10H10N4O2 B13018877 (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid

(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid

Cat. No.: B13018877
M. Wt: 218.21 g/mol
InChI Key: PQJQGMVCVYFWKY-ZETCQYMHSA-N
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Description

(S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid is a compound that belongs to the class of heterocyclic organic compounds It features a pyrido[2,3-b]pyrazine moiety, which is a fused ring system containing both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid typically involves multicomponent reactions. One common method includes the reaction of an amino acid derivative with a pyrido[2,3-b]pyrazine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid is unique due to its specific structural configuration and the presence of both amino and carboxylic acid functional groups

Biological Activity

(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid, a compound belonging to the class of pyrido[2,3-b]pyrazines, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H9N5O2\text{C}_8\text{H}_9\text{N}_5\text{O}_2

This compound features a pyrido[2,3-b]pyrazine moiety, which is significant for its biological activity. The presence of amino and carboxylic acid functional groups enhances its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the pyrido[2,3-b]pyrazine structure. For instance, a study evaluating various derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cancer cell lines such as A549 and NCI-H1975. The IC50 values for these compounds ranged from 0.297 μM to 15.629 μM against these cell lines, indicating potent activity against EGFR (Epidermal Growth Factor Receptor) mutations associated with non-small cell lung cancer (NSCLC) .

Table 1: Antitumor Activity of Pyrido[2,3-b]pyrazine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
B1NCI-H19750.297EGFR L858R/T790M inhibition
B2A549>50EGFR inhibition
B7NCI-H197515.629EGFR L858R/T790M inhibition

Enzyme Inhibition

The compound has also shown promise as an inhibitor of various kinases, including those involved in tumor growth and progression. For example, derivatives have been reported to inhibit dihydrofolate reductase (DHFR) and other tyrosine kinases critical in cancer biology . These interactions suggest that this compound may serve as a scaffold for developing new therapeutics targeting these enzymes.

Table 2: Enzyme Inhibition Profiles

Enzyme TypeCompoundInhibition Activity
Dihydrofolate ReductaseB1Strong
Tyrosine KinaseB7Moderate

Study on EGFR Inhibition

A pivotal study focused on the synthesis and evaluation of pyrido[2,3-b]pyrazine derivatives demonstrated their efficacy in inhibiting EGFR mutations prevalent in NSCLC. The researchers synthesized multiple analogs and tested their cytotoxicity against various cancer cell lines. The findings indicated that modifications to the side chains significantly influenced the biological activity of these compounds .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicological assessments are necessary to establish safety profiles before clinical application.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

(2S)-2-amino-3-pyrido[2,3-b]pyrazin-7-ylpropanoic acid

InChI

InChI=1S/C10H10N4O2/c11-7(10(15)16)3-6-4-8-9(14-5-6)13-2-1-12-8/h1-2,4-5,7H,3,11H2,(H,15,16)/t7-/m0/s1

InChI Key

PQJQGMVCVYFWKY-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=C2C(=N1)C=C(C=N2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)CC(C(=O)O)N

Origin of Product

United States

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